molecular formula C9H8N2O2 B2969527 Benzyl diazoacetate CAS No. 52267-51-3

Benzyl diazoacetate

Cat. No.: B2969527
CAS No.: 52267-51-3
M. Wt: 176.175
InChI Key: JBBKWIFIXPBQGZ-UHFFFAOYSA-N
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Description

Benzyl diazoacetate is an organic compound with the molecular formula C9H8N2O2. It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to an acetate moiety. This compound is known for its high reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl diazoacetate can be synthesized through several methods. One common method involves the reaction of benzyl bromoacetate with N,N’-ditosylhydrazine. The process typically involves the following steps :

  • Preparation of N,N’-ditosylhydrazine by reacting p-toluenesulfonyl hydrazide with p-toluenesulfonyl chloride in the presence of pyridine.
  • Reaction of benzyl bromoacetate with N,N’-ditosylhydrazine in acetonitrile, using sodium hydrogen carbonate as a base, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Benzyl diazoacetate undergoes various types of chemical reactions, including:

    Cyclopropanation: Reaction with alkenes to form cyclopropane derivatives.

    Carbene Insertion: Insertion into C-H, N-H, O-H, and Si-H bonds.

    Cycloaddition: Formation of heterocyclic compounds through [3+2] cycloaddition reactions.

Common Reagents and Conditions:

Major Products:

    Cyclopropane Derivatives: Formed through cyclopropanation reactions.

    Carbene Insertion Products: Various functionalized organic compounds resulting from carbene insertion.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

Benzyl diazoacetate has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a versatile reagent for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Medicinal Chemistry: Employed in the development of new drug candidates through the formation of bioactive heterocycles and carbene insertion products.

    Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Investigated for its potential in modifying biomolecules and studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of benzyl diazoacetate involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas. This carbene can then insert into various chemical bonds, leading to the formation of new products. The reactivity of the carbene intermediate is influenced by the presence of catalysts, which can enhance the selectivity and efficiency of the reactions .

Comparison with Similar Compounds

    Ethyl Diazoacetate: Similar in structure but with an ethyl group instead of a benzyl group.

    Methyl Diazoacetate: Contains a methyl group instead of a benzyl group.

    Phenyl Diazoacetate: Contains a phenyl group instead of a benzyl group.

Uniqueness of Benzyl Diazoacetate: this compound is unique due to its benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The benzyl group can also provide additional stability to the diazo compound, making it a preferred choice in certain synthetic applications .

Properties

IUPAC Name

benzyl 2-diazoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-6-9(12)13-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKWIFIXPBQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52267-51-3
Record name 52267-51-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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